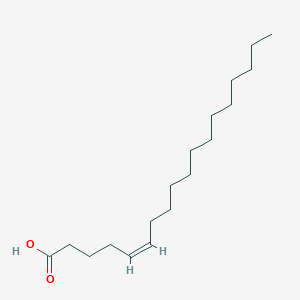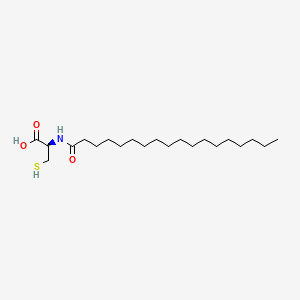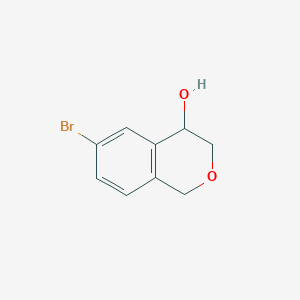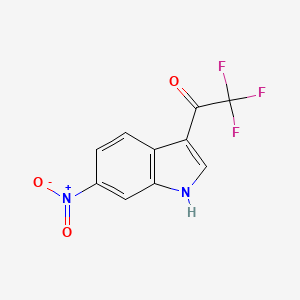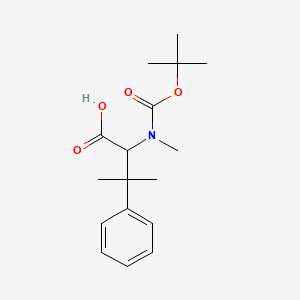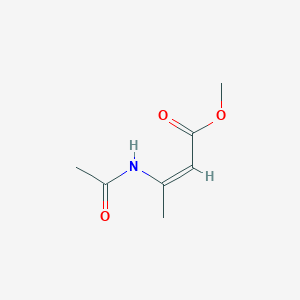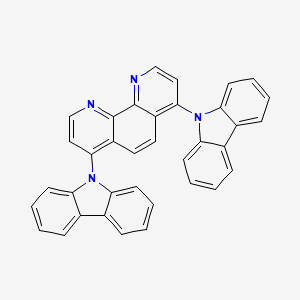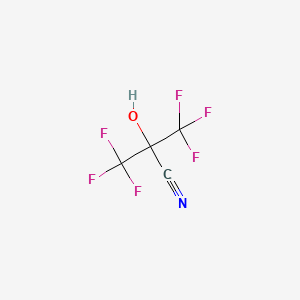
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile
説明
“3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile” is a chemical compound with the molecular formula C4H2F6O3 . It is also known as “2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid” or "2-Hydroxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid" . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Synthesis Analysis
The synthesis of this compound involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C(O)(C(F)(F)F)C(F)(F)F . The InChI key for this compound is CMQUGOHGJUTDGZ-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound “3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile” has been shown to undergo dimerization under the action of triethylamine . The properties and reactivity of the dimer and a number of derivatives of α,β-unsaturated γ-H-polyfluorinated acids were investigated .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 212.05 . It has a melting point of 82.0 to 86.0 degrees Celsius and a boiling point of 153 degrees Celsius . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .科学的研究の応用
Application in Enantioselective Transesterification
- Enhanced Catalytic Performance in Liquid CO2 : The transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by Pseudomonas fluorescens lipase in liquid carbon dioxide showed dramatically enhanced catalytic performance compared to organic solvents. This process achieved excellent enantioselectivity and high enzyme activity (Zhang et al., 2018).
Synthesis and Reaction Studies
- Nitration of Related Compounds : A study on the nitration of 3,3,3-Trifluoro-1,2-epoxypropane, a compound structurally related to 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile, demonstrated the formation of various nitrated products under different conditions, contributing to the understanding of reactions involving trifluoromethyl groups (Carignan, 1963).
Biotransformation Studies
- Biotransformation in Inhalation Exposure : Research on 2,3,3,3-Tetrafluoropropene (a compound similar to the target chemical) in rats and mice through inhalation exposure revealed that its predominant metabolites were diastereomers of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine, offering insights into the metabolic pathways of trifluoromethylated compounds (Schuster et al., 2008).
Applications in Catalysis
- Catalysis in Epoxide Conversion : Schiff base complexes were used as catalysts for the high-regioselective conversion of epoxides to β-hydroxy nitriles, involving compounds similar to this compound, indicating potential applications in synthesizing biologically active molecules (Naeimi & Moradian, 2006).
Electrolyte Development for Batteries
- Safe Electrolytes for Lithium-Ion Batteries : Ternary mixtures including nitrile-functionalized compounds demonstrated high safety and better wettability as electrolytes for lithium-ion batteries, indicating potential use of related trifluoromethyl compounds in advanced battery technologies (Liu et al., 2016).
Theoretical Studies on Molecular Interactions
- Understanding Intramolecular Hydrogen Bonds : A theoretical study of various nitriles, including 3-hydroxy-propanenitrile, provided insights into intramolecular hydrogen bonds and anomeric interactions, which is crucial for understanding the behavior of trifluoromethylated compounds in different environments (Fernández et al., 1992).
Other Notable Applications
- Hydroxytrifluoromethylation in Organic Synthesis : Research on CuBr-catalyzed hydroxytrifluoromethylation reactions involving trifluoromethyl groups has opened up new possibilities in organic synthesis, relevant to pharmaceutical and agrochemical compound development (Wang et al., 2018).
Safety and Hazards
This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe dust, fumes, mist, spray, vapors, and to wash skin thoroughly after handling . In case of ingestion, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it comes in contact with eyes, rinse cautiously with water for several minutes .
作用機序
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, given its chemical structure .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl groups may enhance its lipophilicity, potentially influencing its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
特性
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQYSBFGWWJTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)
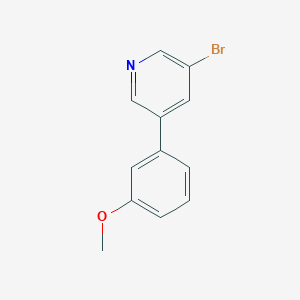
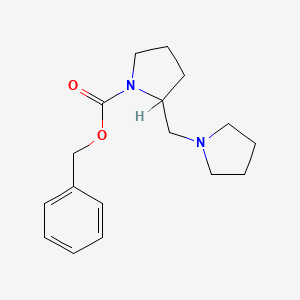
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
